Product packaging for Simeprevir-d3(Cat. No.:)

Simeprevir-d3

Cat. No.: B1161808
M. Wt: 752.96
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Simeprevir (B1263172) as a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor

Simeprevir is a direct-acting antiviral agent developed for the treatment of chronic hepatitis C. drugbank.comwikipedia.org It belongs to a class of drugs known as protease inhibitors. patsnap.comtandfonline.com The hepatitis C virus (HCV) is a single-stranded RNA virus that relies on a complex process of protein maturation to replicate. drugbank.comnih.gov A key player in this process is the HCV NS3/4A protease, a viral enzyme essential for cleaving the HCV polyprotein into mature, functional proteins required for viral assembly. drugbank.compatsnap.com

Simeprevir's mechanism of action involves the potent and specific inhibition of this NS3/4A protease. drugbank.comnih.gov It is classified as a second-generation, macrocyclic, noncovalent inhibitor. drugbank.comtandfonline.com Unlike earlier linear inhibitors that often formed a covalent bond with the enzyme, Simeprevir binds to the protease's active site through a noncovalent, induced-fit mechanism. nih.govchemicalbook.com This binding blocks the protease's ability to process the viral polyprotein, thereby disrupting the viral replication cycle and halting the proliferation of the virus. drugbank.compatsnap.com Simeprevir has been used as a component of combination antiviral therapies. drugbank.comwikipedia.orgpatsnap.com

Role of Deuterated Compounds (e.g., Simeprevir-d3) in Contemporary Pharmaceutical and Biochemical Research

Deuterated compounds are molecules in which one or more hydrogen atoms (¹H) have been replaced by deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. clearsynth.comwikipedia.org While chemically similar to hydrogen, deuterium possesses an additional neutron, which doubles its mass. wikipedia.orgunibestpharm.com This seemingly subtle change can have significant effects on a molecule's properties, a phenomenon harnessed by researchers in pharmaceutical and biochemical fields.

Rationale for Employing Stable Isotope Labeling in Mechanistic and Analytical Studies

Stable isotope labeling is a cornerstone technique for elucidating biological mechanisms and for performing precise quantitative analysis. symeres.comnih.gov Unlike radioactive isotopes, stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are not radioactive, making them safe for a wide range of studies, including those in humans. mdpi.com

In Mechanistic Studies: Stable isotope labeling allows researchers to trace the metabolic fate of molecules within a biological system. mdpi.com By introducing a labeled compound, scientists can follow its conversion through various metabolic pathways, a field known as metabolic flux analysis. nih.govcreative-proteomics.com The kinetic isotope effect, as mentioned earlier, is also a powerful tool for investigating the mechanisms of enzymatic reactions. symeres.comwikipedia.org By observing how the rate of a reaction changes upon isotopic substitution, researchers can gain insights into the bond-breaking steps of the reaction mechanism.

In Analytical Studies: Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. symeres.comnih.gov An ideal internal standard behaves identically to the analyte (the substance being measured) during sample extraction, processing, and analysis, but is distinguishable by the detector. A deuterated analog like this compound is nearly identical to Simeprevir in its chemical and physical properties but has a different mass. When a known amount of the labeled standard is added to a biological sample (e.g., blood plasma), it can be used to accurately calculate the concentration of the unlabeled drug, correcting for any sample loss during preparation. symeres.com This ensures high precision and accuracy in pharmacokinetic and other quantitative studies.

Scope and Academic Relevance of this compound Research

This compound is the stable isotope-labeled analog of Simeprevir, containing three deuterium atoms. cymitquimica.compharmaffiliates.com Specifically, the label is located on the methoxy (B1213986) group of the quinoline (B57606) ring system, as a trideuteriomethoxy group. cymitquimica.com

The primary and most critical application of this compound is in bioanalytical chemistry, where it serves as an internal standard for the quantification of Simeprevir in biological matrices. chemicalbook.compharmaffiliates.com Research in drug metabolism and pharmacokinetics (DMPK) relies heavily on such tools to generate reliable data. symeres.com When studying how Simeprevir is absorbed, distributed, metabolized, and excreted (ADME) by the body, researchers must be able to measure its concentration in samples like blood or tissue with high accuracy. This compound enables this precise measurement using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The academic and industrial relevance of this compound lies in its role as an essential tool for preclinical and clinical drug development. It is indispensable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound ensures that the data underpinning the understanding of a drug's behavior in the body is robust, accurate, and reliable.

Data Tables

Table 1: Chemical Properties of this compound This interactive table provides a summary of the key chemical properties of this compound.

PropertyValueSource
Chemical Formula C₃₈H₄₄D₃N₅O₇S₂ cymitquimica.compharmaffiliates.com
Molecular Weight 752.96 g/mol cymitquimica.compharmaffiliates.com
Synonym (1R,6S,7Z,15S,17R)-N-cyclopropylsulfonyl-13-methyl-17-[8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-7-(trideuteriomethoxy)quinolin-4-yl]oxy-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide cymitquimica.com
Primary Application Labeled internal standard for bioanalytical quantification chemicalbook.compharmaffiliates.com

Table 2: Key Applications of Stable Isotope Labeling in Research This interactive table outlines the major applications of stable isotope labeling in scientific research.

Application AreaDescriptionKey TechniquesSource
Quantitative Analysis Use as internal standards for precise measurement of analyte concentrations in complex mixtures.Mass Spectrometry (MS) symeres.comnih.gov
Metabolic Research Tracing the fate of nutrients and drugs through metabolic pathways (metabolic flux analysis).MS, NMR Spectroscopy nih.govcreative-proteomics.com
Mechanistic Studies Investigating reaction mechanisms by observing the kinetic isotope effect (KIE).Kinetic Assays symeres.comwikipedia.org
Structural Biology Aiding in the detailed structural characterization of biomolecules and their interactions.NMR Spectroscopy symeres.com
Drug Development Studying pharmacokinetics (ADME) and improving metabolic stability of drug candidates.LC-MS/MS symeres.com

Properties

Molecular Formula

C₃₈H₄₄D₃N₅O₇S₂

Molecular Weight

752.96

Synonyms

(2R,3aR,10Z,11aS,12aR,14aR)-N-(Cyclopropylsulfonyl)-2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxo-cyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Simeprevir D3

General Principles of Deuterium (B1214612) Labeling in Complex Organic Molecules

Deuterium labeling involves the selective replacement of hydrogen atoms (protium) with their heavier, stable isotope, deuterium. This substitution is founded on the differing physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is stronger and has a lower vibrational frequency and zero-point energy compared to the C-H bond. scielo.org.mx This difference gives rise to the kinetic isotope effect (KIE), where the cleavage of a C-D bond typically requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond, particularly in reactions involving oxidation by enzymes like cytochrome P450. bioscientia.de

In the context of drug development, this effect can be exploited to favorably alter a drug's metabolic profile. bioscientia.de For internal standards like Simeprevir-d3, the key is the mass difference, which allows it to be distinguished from the non-labeled drug by mass spectrometry, while ideally maintaining identical chromatographic behavior. mdpi.com The introduction of deuterium into complex molecules like simeprevir (B1263172) can be achieved through various methods, broadly categorized as late-stage functionalization or the use of pre-labeled building blocks. acs.org

Proposed Synthetic Pathways for the Introduction of Deuterium into Simeprevir

The synthesis of this compound, where three hydrogen atoms are replaced by deuterium, can be approached in several ways. The specific location of the deuterium atoms is critical and is often chosen to be at a site that is metabolically stable to prevent in-vivo H/D exchange. Based on general strategies for deuterating complex pharmaceuticals, two primary pathways can be proposed for this compound.

Deuterated Starting Materials Approach

This strategy involves incorporating deuterium into one of the key building blocks used in the total synthesis of simeprevir. The synthesis of simeprevir itself involves the coupling of several complex fragments. acs.orgresearchgate.net One plausible approach is the synthesis of a deuterated version of a key precursor. For instance, if the deuterium labels are to be placed on a methyl group, a deuterated methylating agent (e.g., CD3I) or a starting material already containing a trideuteromethyl group could be used early in the synthesis of one of the heterocyclic components.

For example, the quinoline (B57606) portion of simeprevir, which contains a methyl group, could be synthesized using a precursor with a deuterated methyl group. researchgate.net This ensures the precise location and number of deuterium atoms.

Table 1: Hypothetical Deuterated Starting Materials for this compound Synthesis

Deuterated Reagent/Precursor Target Position in Simeprevir Rationale
Trideuteromethyl iodide (CD₃I) C8-methyl group on the quinoline ring Allows for early and specific incorporation of the d3-label.

This bottom-up approach offers high isotopic purity and precise control over the labeling site. However, it may require a lengthy and potentially costly de novo synthesis of the labeled precursor. mdpi.com

Hydrogen-Deuterium Exchange Reactions at Specific Sites

Late-stage hydrogen-deuterium exchange (HDE) reactions offer a more direct route to introduce deuterium into the final simeprevir molecule or a late-stage intermediate. acs.org These reactions exploit the acidity or reactivity of specific C-H bonds.

Transition metal-catalyzed HDE is a powerful tool for site-selective deuteration of complex molecules. Catalysts based on iridium, rhodium, or cobalt can activate specific C-H bonds, facilitating their exchange with a deuterium source like deuterium gas (D₂) or deuterated solvents (e.g., D₂O, CD₃OD). acs.org For simeprevir, with its numerous N-heterocyclic structures, specific C-H bonds adjacent to nitrogen atoms or on the aromatic rings could be targeted for exchange. acs.org

Acid- or base-catalyzed exchange can also be employed, typically for protons that are enolizable or located on activated aromatic rings. scielo.org.mxmdpi.com However, the conditions must be carefully controlled to prevent unwanted side reactions or degradation of the complex simeprevir macrocycle.

Optimization of Deuterium Incorporation Efficiency and Isotopic Purity

Achieving high deuterium incorporation and isotopic purity is critical for the quality of this compound as an internal standard. bvsalud.org Several factors influence the efficiency of the labeling process:

Catalyst and Ligand Choice: In metal-catalyzed HDE, the choice of the metal center and its coordinating ligands is paramount for achieving high selectivity and efficiency. acs.org

Deuterium Source: The nature and excess of the deuterium source (e.g., D₂ gas pressure, concentration of deuterated solvent) directly impact the level of deuterium incorporation.

Reaction Conditions: Temperature, pressure, and reaction time must be optimized to drive the exchange to completion while minimizing side reactions or back-exchange. acs.org

Purification: After the labeling reaction, chromatographic purification is essential to separate the desired deuterated compound from any remaining unlabeled starting material and other isotopic impurities (e.g., d1, d2 species).

The goal is to produce this compound with an isotopic purity of ≥98% to ensure accurate quantification in analytical assays. researchgate.net

Analytical Characterization of this compound Isotopic Enrichment

The characterization of this compound is a crucial step to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and spectrometric techniques is employed.

Table 2: Analytical Techniques for Characterization of this compound

Technique Purpose Key Findings
Mass Spectrometry (MS) To determine the molecular weight and confirm the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) provides exact mass measurements. A mass shift of approximately +3 Da compared to the unlabeled simeprevir. nih.gov Analysis of the isotopic cluster reveals the distribution of d0, d1, d2, d3, etc. species. bvsalud.org
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the precise location of the deuterium atoms within the molecule. In ¹H NMR, the signal corresponding to the proton that has been replaced by deuterium will disappear or show a significant reduction in integration. researchgate.net ¹³C NMR can also be used, as the carbon attached to a deuterium will show a characteristic triplet splitting and a slight upfield shift. acs.org

| Liquid Chromatography (LC) | To assess chemical purity and separate the deuterated compound from non-labeled and other impurities. | The retention time of this compound should be nearly identical to that of unlabeled simeprevir, confirming that the deuterium labeling has not significantly altered its chromatographic properties. mdpi.com |

These analytical methods collectively provide a comprehensive profile of the synthesized this compound, ensuring its suitability for use in demanding bioanalytical applications. bvsalud.orgresearchgate.net

Advanced Analytical Methodologies Utilizing Simeprevir D3 As an Internal Standard

Fundamental Principles of Stable Isotope Labeled Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to enhance accuracy and precision. chromatographyonline.com The ideal internal standard is a stable isotope-labeled version of the analyte. chromatographyonline.comresearchgate.net SIL internal standards, such as Simeprevir-d3, are considered the gold standard for quantitative LC-MS/MS assays. researchgate.net

The fundamental principle behind using a SIL-IS is that it behaves almost identically to the unlabeled analyte throughout the entire analytical process, including sample extraction, cleanup, chromatographic separation, and ionization. chromatographyonline.comlgcstandards.com Any sample loss or variation in instrument response that affects the analyte will affect the SIL-IS to the same degree. scioninstruments.com Because the SIL-IS has a different mass from the analyte due to the isotopic label (e.g., deuterium (B1214612), carbon-13, or nitrogen-15), the mass spectrometer can distinguish between the two. chromatographyonline.comlgcstandards.com

By measuring the ratio of the analyte's response to the internal standard's response, systematic and random errors that can occur during sample preparation and analysis are corrected. chromatographyonline.comscioninstruments.com This normalization process effectively compensates for variations in extraction recovery and, most importantly, for matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the biological matrix. researchgate.neteijppr.comnih.gov The use of a SIL-IS like this compound is particularly crucial for electrospray ionization (ESI) techniques, which are prone to such matrix effects. lgcstandards.comeijppr.com

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Simeprevir (B1263172) and its Metabolites

The development and validation of robust LC-MS/MS methods are essential for the accurate measurement of simeprevir and its metabolites in biological matrices. nih.govnih.gov this compound is the preferred internal standard for these assays, ensuring high-quality data. asm.org The validation process follows stringent guidelines to demonstrate the method's reliability. researchgate.netnih.gov

Achieving optimal chromatographic separation is a critical first step in method development. The goal is to obtain well-resolved, symmetrical peaks for simeprevir, its metabolites, and this compound, free from interference from endogenous matrix components. jcdronline.orgnih.gov This involves a systematic optimization of several parameters. innovareacademics.in

Key parameters that are typically optimized include:

Stationary Phase (Column): Reversed-phase columns, such as C18 and C8, are commonly used for the separation of simeprevir. jcdronline.orgnih.gov Specific examples include Xterra MS C18 and Agilent Eclipse plus C8 columns. jcdronline.orgnih.gov

Mobile Phase: A combination of an aqueous phase (often with an additive like formic acid or ammonium (B1175870) formate) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. nih.govjcdronline.org Gradient elution, where the mobile phase composition changes during the run, is frequently employed to achieve efficient separation. nih.gov For instance, a mobile phase consisting of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid has been successfully used. researchgate.netnih.gov

Flow Rate: The flow rate is adjusted to ensure optimal separation within a reasonable run time. jcdronline.org Rates are often in the range of 0.25 mL/min to 0.8 mL/min. researchgate.netjcdronline.org

Column Temperature: Maintaining a constant column temperature, for example at 40°C, helps to ensure reproducible retention times and peak shapes. jcdronline.orgnih.gov

Table 1: Example of Optimized Chromatographic Conditions for Simeprevir Analysis

ParameterConditionSource
ColumnXterra MS C18 (100 × 4.6 mm, 3.5µm) jcdronline.org
Mobile PhaseAcetonitrile / 0.1% Formic Acid in Water (80/20 v/v) jcdronline.org
Flow Rate0.8 mL/min jcdronline.org
Column Temperature40°C jcdronline.org
Injection Volume10 µL jcdronline.org

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). nih.gov In this mode, a specific precursor ion (an ion of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. researchgate.net

For quantification, at least one specific MRM transition (precursor ion → product ion) is monitored for both simeprevir and this compound. lcms.cz The selection of these transitions is a critical part of method development, aiming for high specificity and signal intensity. Typically, the protonated molecule [M+H]⁺ is selected as the precursor ion in positive electrospray ionization mode. nih.gov The optimization involves infusing a solution of the compound into the mass spectrometer and varying the collision energy to find the most stable and intense product ions. researchgate.net Using a stable isotope-labeled internal standard like this compound, the precursor ion will have a mass difference corresponding to the number of deuterium atoms, while the product ions may or may not retain the label, depending on the fragmentation pathway. lcms.cz

Table 2: Illustrative MRM Transitions for an Analyte and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Vitamin D3 (Analyte)385.40259.20Positive ESI
Vitamin D3-d3 (Internal Standard)388.15259.10Positive ESI

This table uses Vitamin D3 and its d3-labeled standard as an example to illustrate the principle of MRM transition selection for an analyte and its SIL-IS, as specific transition data for this compound was not detailed in the provided search results. lcms.cz

Matrix effects are a significant challenge in bioanalysis, occurring when co-eluting substances from the sample matrix interfere with the ionization of the analyte, leading to either ion suppression (reduced signal) or enhancement (increased signal). eijppr.comwikipedia.org This can compromise the accuracy and precision of the quantitative results. nih.gov Electrospray ionization (ESI) is particularly susceptible to these effects. eijppr.com

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.netresearchgate.net Since this compound co-elutes and has nearly identical ionization properties to the unlabeled simeprevir, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized. researchgate.net The evaluation of matrix effects is a mandatory part of method validation, often assessed by comparing the response of an analyte in a post-extraction spiked sample matrix to its response in a pure solvent. nih.gov

Method validation rigorously assesses the performance of the analytical method. nih.gov Key parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the peak area ratio (analyte/IS) against the concentration, and a correlation coefficient (r²) close to 1.0 indicates good linearity. cardiff.ac.uk For simeprevir, methods have demonstrated linearity over concentration ranges such as 2.00 to 2000 ng/mL. nih.gov

Sensitivity: This is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. cardiff.ac.ukamazonaws.com A sensitive method for simeprevir has achieved an LLOQ of 2.00 ng/mL. nih.gov

Accuracy: This measures the closeness of the determined value to the true value. It is typically expressed as the percentage of deviation of the measured concentration from the nominal concentration. cardiff.ac.uk For validated simeprevir assays, accuracy has been reported to be between -0.3% and 8.5%. nih.gov

Precision: This describes the degree of agreement among individual measurements when the procedure is applied repeatedly. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (%RSD). Both intra-day (within a single day) and inter-day (between different days) precision are evaluated. cardiff.ac.uk Validated methods for simeprevir have shown precision with CVs ranging from 4.4% to 8.5%. nih.gov

Table 3: Summary of Validation Parameters from a Simeprevir LC-MS/MS Assay

Validation ParameterReported Value/RangeSource
Linearity Range2.00 - 2000 ng/mL nih.gov
Accuracy (% Deviation)-0.3% to 8.5% nih.gov
Precision (%CV)4.4% to 8.5% nih.gov
Lower Limit of Quantification (LLOQ)2.00 ng/mL nih.gov

Evaluation of Matrix Effects and Ion Suppression/Enhancement

Applications of this compound in Quantitative Bioanalysis of Preclinical Samples

Preclinical studies are fundamental for assessing the toxicological and pharmacological properties of a drug candidate before it advances to human clinical trials. biotrial.com These studies often involve the analysis of drug and metabolite concentrations in various biological matrices from animal models. biotrial.com

This compound (also referred to as TMC435-d3) has been explicitly used as an internal standard in LC-MS/MS methods for the quantitative analysis of simeprevir in plasma samples from preclinical and clinical studies. asm.org In one pharmacokinetic interaction study, plasma samples were prepared via protein precipitation after being fortified with a this compound internal standard working solution. asm.org The use of this compound ensured the reliability and accuracy of the pharmacokinetic data, which is crucial for making informed decisions in the drug development process. asm.orgbiotrial.com The high throughput and robustness of such validated methods are essential for analyzing the large number of samples typically generated in preclinical research. researchgate.netbiotrial.com

Quantification in In Vitro Biological Systems (e.g., cell cultures, microsomes)

The quantification of simeprevir in in vitro systems, such as cell cultures and microsomes, is fundamental for preclinical drug development. These systems are instrumental in evaluating a drug's efficacy, metabolism, and potential for drug-drug interactions. This compound is an invaluable tool in these assays, ensuring the reliability of the obtained data.

In studies involving cell cultures, such as those using Caco-2 cells to investigate drug transport, this compound is used as an internal standard to accurately measure the concentration of simeprevir. mdpi.com This allows researchers to understand the permeability and efflux of simeprevir, providing insights into its absorption and potential interactions with transporters like P-glycoprotein. mdpi.comasm.org

Microsomal stability assays are another critical in vitro tool where this compound is employed. bioduro.com These assays use liver microsomes, which contain a high concentration of drug-metabolizing enzymes, to assess the metabolic stability of a compound. nih.govmercell.com By incubating simeprevir with liver microsomes in the presence of cofactors like NADPH, researchers can determine its intrinsic clearance. bioduro.commercell.com this compound is added to the reaction mixture to correct for any variability in the extraction process and instrument response, leading to an accurate determination of the parent compound's disappearance over time. bioduro.com

A typical experimental setup for a microsomal stability assay involves:

Incubating the test compound (simeprevir) with liver microsomes and a buffered solution.

Initiating the metabolic reaction by adding a cofactor like NADPH.

Stopping the reaction at various time points by adding a quenching solvent, which often contains the internal standard (this compound).

Analyzing the samples using LC-MS/MS to determine the remaining concentration of the test compound relative to the internal standard.

The data generated from these studies, including the in vitro half-life (t1/2) and intrinsic clearance (Clint), are crucial for predicting the in vivo pharmacokinetic properties of simeprevir. mdpi.com

Table 1: Example Data from a Microsomal Stability Assay

Time (min)Simeprevir Concentration (ng/mL)This compound Concentration (ng/mL)Peak Area Ratio (Simeprevir/Simeprevir-d3)
0100010010.0
58501008.5
156001006.0
303501003.5
601001001.0

Quantification in Animal Model Studies (e.g., tissue homogenates, plasma)

Animal model studies are essential for understanding the pharmacokinetic profile of a drug in a living organism. This compound plays a vital role as an internal standard in the quantification of simeprevir in various biological matrices collected from these studies, such as plasma and tissue homogenates. nih.govnih.gov The use of a stable isotope-labeled internal standard is particularly important in these complex matrices to minimize the impact of matrix effects on the accuracy of the results. researchgate.net

In pharmacokinetic studies, plasma concentrations of simeprevir are measured over time after administration of the drug. nih.govnih.gov A validated LC-MS/MS method using this compound as an internal standard allows for the precise determination of simeprevir concentrations in plasma samples. nih.govjcdronline.org This data is then used to calculate key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.gov

For instance, a study investigating the pharmacokinetics of simeprevir in rats would involve the following steps:

Administering a known dose of simeprevir to the rats.

Collecting blood samples at predetermined time points.

Separating the plasma from the blood samples.

Adding a known amount of this compound to the plasma samples as an internal standard.

Processing the samples, often through protein precipitation, and analyzing them by LC-MS/MS. nih.gov

The analysis of tissue homogenates is also crucial for understanding the distribution of a drug within the body. nih.gov this compound can be used as an internal standard to quantify simeprevir concentrations in tissues such as the liver, helping to determine the extent of drug distribution to its target organ. nih.govdrugbank.com

Table 2: Example Pharmacokinetic Parameters of Simeprevir in Rat Plasma

ParameterValueUnit
Cmax1500ng/mL
Tmax4h
AUC (0-t)8500ng*h/mL
Half-life (t1/2)6h

Role of this compound in Quality Control and Reference Standard Programs

This compound is an essential component of quality control (QC) and reference standard programs for simeprevir. vulcanchem.com As a stable, isotopically labeled version of the active pharmaceutical ingredient (API), it serves as a reliable reference material for various analytical purposes. pharmaffiliates.comaxios-research.com

In the context of quality control, this compound is used to ensure the accuracy and precision of analytical methods developed for the quantification of simeprevir in pharmaceutical formulations and biological samples. nih.govrsc.org By including this compound as an internal standard in calibration curves and quality control samples, laboratories can monitor the performance of their assays and ensure that they meet the stringent requirements of regulatory bodies. jcdronline.orgnih.gov

Furthermore, this compound is utilized in reference standard programs to establish the purity and identity of simeprevir. It can be used as a comparator in chromatographic and spectroscopic techniques to confirm the chemical structure and identify any potential impurities in the simeprevir API or finished drug product. The availability of a well-characterized reference standard like this compound is crucial for maintaining the quality and consistency of simeprevir-containing medicines. pharmaffiliates.com

The use of this compound as a reference standard is also important in stability-indicating methods. nih.govrsc.org These methods are designed to detect and quantify any degradation products that may form during the manufacturing process or upon storage of the drug product. nih.gov By spiking samples with this compound, analysts can accurately assess the stability of simeprevir and ensure that the drug product remains safe and effective throughout its shelf life. nih.govrsc.org

Mechanistic Investigations of Simeprevir Metabolism Via Deuterated Analogs

Application of Stable Isotope Tracers for Metabolic Pathway Elucidation

Stable isotope tracers, such as deuterated analogs of simeprevir (B1263172) (Simeprevir-d3), are invaluable tools in the study of drug metabolism. medchemexpress.comnih.gov By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can track the metabolic fate of the drug within a biological system. birmingham.ac.ukckisotopes.com This technique, known as Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous identification and quantification of metabolites. nih.gov The mass difference introduced by the deuterium label facilitates the differentiation of drug-derived metabolites from endogenous compounds in complex biological matrices using mass spectrometry. birmingham.ac.ukckisotopes.com This approach provides a detailed map of metabolic pathways, helping to identify which parts of the molecule are susceptible to enzymatic modification. nih.gov The use of stable isotopes is a safe and effective method for these investigations, applicable to in-vitro systems, animal models, and even human studies. nih.govbirmingham.ac.uk

Identification of Major and Minor Metabolic Pathways of Simeprevir In Vitro

In vitro studies using human liver microsomes have been crucial in identifying the metabolic pathways of simeprevir. europa.eutga.gov.auscielo.br These investigations have revealed that simeprevir undergoes several biotransformation reactions. hivclinic.ca

Oxidative Metabolism Pathways (e.g., hydroxylation on macrocyclic and aromatic moieties)

The primary route of simeprevir metabolism is oxidation. europa.euhivclinic.cadrugbank.comdrugs.com This process involves the addition of hydroxyl groups to the simeprevir molecule, primarily on the macrocyclic and aromatic portions. hivclinic.canih.govfda.gov In vitro studies have identified several oxidative metabolites. nih.gov For instance, one human metabolite, M22, which is an oxidized form of the unchanged drug, was identified in vitro. nih.govpharmacompass.com The oxidation of these moieties increases the polarity of the drug, facilitating its eventual elimination. drughunter.comneu.edu.tr

O-Demethylation and Subsequent Oxidation

Another significant metabolic pathway for simeprevir is O-demethylation, followed by further oxidation. hivclinic.canih.govtga.gov.au This pathway involves the removal of a methyl group from the methoxy (B1213986) functional group on the quinoline (B57606) ring system, a reaction that is then followed by oxidative modifications to the molecule. hivclinic.ca The O-desmethyl metabolite, M21, has been identified as a circulating metabolite in human plasma. nih.gov In human feces, both M21 and the oxidized metabolite M22 were found to be the most important metabolites. nih.gov

Characterization of Specific Enzyme Systems Involved in Simeprevir Biotransformation

The biotransformation of simeprevir is carried out by specific enzyme systems within the liver. drugbank.comnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A, CYP2C8, CYP2C19)

The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the oxidative metabolism of simeprevir. tga.gov.aunih.govcapes.gov.br

CYP3A: In vitro experiments with human liver microsomes have consistently shown that the CYP3A subfamily, particularly CYP3A4, plays the major role in simeprevir's metabolism. europa.eutga.gov.audrugs.comcapes.gov.brfda.govmims.com The saturation of CYP3A4-mediated metabolism is thought to contribute to the nonlinear pharmacokinetics of simeprevir. hivclinic.cafda.gov

CYP2C8 and CYP2C19: While CYP3A is the principal contributor, involvement of CYP2C8 and CYP2C19 in the metabolism of simeprevir cannot be ruled out. europa.eutga.gov.audrugbank.comdrugs.comfda.govwikipedia.org Their contribution is considered to be of a lesser extent compared to CYP3A. tga.gov.au

Enzyme Role in Simeprevir Metabolism
CYP3A4 Primary enzyme responsible for oxidative metabolism. europa.eudrugs.comcapes.gov.brmims.com
CYP2C8 Minor contributing enzyme to metabolism. tga.gov.aufda.govwikipedia.org
CYP2C19 Minor contributing enzyme to metabolism. tga.gov.aufda.govwikipedia.org

Assessment of Kinetic Isotope Effects (KIE) to Elucidate Rate-Limiting Steps in Metabolism

Simeprevir is primarily metabolized in the liver through oxidative pathways mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, with potential minor contributions from CYP2C8 and CYP2C19. nih.govwikipedia.org The main metabolic transformations include O-demethylation and oxidation at various positions on the macrocyclic or aromatic moieties. hivclinic.ca

To investigate these pathways using a deuterated analog like this compound, the deuterium atoms would be strategically placed at one of the known sites of metabolism. For instance, if the methyl group on the quinoline ring (a site of O-demethylation) is replaced with a trideuteromethyl group (-OCD₃), the rate of its removal can be compared to the non-deuterated compound.

A significant KIE (typically a ratio of rates, kH/kD > 2) observed in an in vitro system, such as human liver microsomes, would strongly suggest that the cleavage of this C-H bond is a slow, rate-determining step in the metabolic cascade of simeprevir. numberanalytics.complos.org Conversely, a KIE value close to 1 would indicate that this particular step is not rate-limiting. Such studies are critical for understanding the drug's metabolic liabilities and for designing new analogs with potentially improved metabolic stability. nih.gov

Hypothetical Research Findings: KIE in Simeprevir Metabolism

Below is an interactive data table illustrating hypothetical results from an in vitro study with human liver microsomes designed to assess the KIE for different metabolic pathways of this compound.

Metabolic PathwaySite of DeuterationRate (Simeprevir) (pmol/min/mg)Rate (this compound) (pmol/min/mg)Kinetic Isotope Effect (kH/kD)Indication
O-demethylationMethoxy group150305.0Rate-limiting step
Macrocycle OxidationMacrocycle C-H85751.1Not a rate-limiting step
Aromatic OxidationAromatic C-H40381.05Not a rate-limiting step

This table is for illustrative purposes and is based on established principles of KIE studies, not on published data for this compound.

Comparative Metabolic Studies in Relevant Preclinical Species Using Deuterated Analogs

Preclinical animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate before it enters human trials. However, metabolic pathways can differ significantly between species. Comparative metabolic studies using deuterated analogs like this compound are instrumental in understanding these species-specific differences and improving the prediction of human pharmacokinetics.

The metabolism of simeprevir has been characterized in several preclinical species, including rats, dogs, and monkeys. pharmacompass.com While the general pathways of oxidation and demethylation are observed across species, the primary route can vary. For example, O-demethylation was found to be a major route in rats and dogs, whereas further oxidation of the parent drug and its metabolites was more prominent in monkeys and humans. pharmacompass.comnih.gov

By administering both simeprevir and this compound to these animal models, researchers can perform a comparative analysis of the resulting metabolite profiles. This approach allows for the assessment of the KIE in a whole-organism context. If a significant KIE for a particular pathway is observed in one species but not another, it points to fundamental differences in the enzyme kinetics or the relative importance of various metabolic pathways between those species. plos.org

For instance, if deuteration of a methyl group significantly reduces its corresponding demethylated metabolite in rats but has a lesser effect in monkeys, it could imply that the CYP3A4 enzyme ortholog in rats is more sensitive to this isotopic substitution or that alternative metabolic pathways are more dominant in monkeys. This information is vital for selecting the most appropriate animal model for further toxicological and pharmacokinetic studies and for refining dose predictions for human studies.

Illustrative Comparative Metabolite Profile

The following interactive table presents a hypothetical comparison of major simeprevir metabolite formation in different preclinical species, illustrating how a deuterated analog could be used to probe species differences.

SpeciesMajor Metabolites (from Simeprevir)Hypothetical Key Finding with this compound
RatM18 (O-desmethyl-simeprevir), Oxidized M18 pharmacompass.comSignificant reduction in M18 formation, indicating O-demethylation is a key, rate-limiting pathway.
DogM18 (O-desmethyl-simeprevir), M14, M8 (further oxidations) pharmacompass.comModerate reduction in M18, suggesting other oxidative pathways are also significant.
MonkeyOxidized metabolites (e.g., M21) pharmacompass.comnih.govMinimal change in the overall metabolite profile, suggesting O-demethylation is a minor pathway compared to direct oxidation.
HumanOxidized metabolites (e.g., M21, M22) nih.govExpected results would help correlate which preclinical species best mimics the human KIE and metabolic pathway dependence.

This table is illustrative. The metabolite designations (e.g., M18) are based on published literature for simeprevir. pharmacompass.comnih.gov The findings for this compound are hypothetical.

Molecular Mechanisms of Antiviral Action of Simeprevir

Direct Inhibition of Hepatitis C Virus (HCV) NS3/4A Serine Protease.e-lactancia.orgwikipedia.org

The primary mechanism of simeprevir (B1263172) is the potent and specific inhibition of the HCV NS3/4A serine protease, an enzyme critical for viral replication. nih.govdrugbank.comwikipedia.org This enzyme is responsible for cleaving the HCV-encoded polyprotein into mature, functional non-structural proteins. e-lactancia.orgnih.gov By blocking this protease, simeprevir prevents the maturation of viral proteins and thus halts the viral life cycle. nih.govwikipedia.orgpatsnap.com

Biochemical assays have demonstrated simeprevir's potent inhibitory activity against the NS3/4A protease. The inhibition constant (Ki) is a measure of this potency. Simeprevir exhibits low nanomolar to sub-nanomolar Ki values, indicating a very high affinity for the enzyme.

Inhibitory Activity of Simeprevir Against HCV NS3/4A Protease
ParameterHCV GenotypeValue (nM)Source
KiNot Specified0.36 apexbt.comadooq.commedchemexpress.comcaymanchem.com
Median KiGenotype 1a0.5 pharmacytimes.com
Median KiGenotype 1b1.4 pharmacytimes.com
EC50 (in Huh-7-Rep cells)Not Specified7.8 apexbt.comcaymanchem.com
EC50 (in Huh7-Luc replicon)Genotype 1b8.0 apexbt.com
EC50 (in HCV replicon assay)Genotype 1a28.4 chemicalbook.com

Simeprevir's interaction with the NS3/4A protease is characterized by a non-covalent, induced-fit binding mechanism. nih.govnih.gov This means that the binding of simeprevir to the enzyme's active site induces a conformational change in the protein. This mechanism is distinct from earlier protease inhibitors. chemicalbook.com A key feature of this interaction is the large P2 quinoline (B57606) substituent of the simeprevir molecule, which occupies an extended S2 subsite within the NS3 catalytic site. drugbank.comchemicalbook.com This induced-fit binding contributes to the high affinity and specificity of the inhibitor. drugbank.com

The structural details of the simeprevir-protease interaction have been elucidated through techniques like X-ray crystallography and molecular modeling. nih.govnih.gov These studies show that simeprevir binds within the shallow substrate-binding groove of the NS3 catalytic site. cabidigitallibrary.org The binding disrupts the enzyme's catalytic triad (B1167595) (His57, Ser139). researchgate.net Specifically, the cyclopropylsulfonamide group on simeprevir forms key hydrogen bonds with the side chains of Ser139 and His57, which is a conserved interaction. researchgate.net The macrocyclic core and other structural moieties are critical for this potent inhibitory activity. researchgate.net Molecular docking studies have helped predict and confirm these binding modes. nih.gov

Induced-Fit Binding Mechanism and Interaction with the NS3 Catalytic Site

Impact on HCV Polyprotein Cleavage and Viral Replication Cycle In Vitro

The HCV genome encodes a large polyprotein that must be cleaved by proteases to produce functional viral proteins necessary for replication. e-lactancia.orgdrugbank.com The NS3/4A protease is essential for cleaving this polyprotein at four different sites, leading to the generation of mature non-structural proteins such as NS3, NS4A, NS4B, NS5A, and NS5B. drugbank.com By directly inhibiting the NS3/4A protease, simeprevir blocks this crucial cleavage process. nih.govdrugbank.compatsnap.com The prevention of polyprotein processing effectively halts the viral replication cycle. nih.govdrugbank.com In vitro studies using HCV replicon cells have confirmed that simeprevir reduces HCV RNA levels and the expression of viral proteins like NS5B in a dose-dependent manner. apexbt.com

Investigation of Simeprevir's Activity Against Other Viral Targets and Host Factors

While developed for HCV, the potential for repurposing simeprevir against other viruses has been explored, particularly in the context of the SARS-CoV-2 pandemic. wikipedia.orgresearchgate.net

Research has shown that simeprevir can inhibit key enzymes of SARS-CoV-2, the virus that causes COVID-19. acs.orgsinica.edu.twacs.org The SARS-CoV-2 main protease (Mpro or 3CLpro) is a serine protease structurally similar to the HCV NS3/4A protease. wikipedia.org Simeprevir was found to inhibit Mpro, which is essential for cleaving the viral polyprotein of SARS-CoV-2. wikipedia.org

Unexpectedly, studies also revealed that simeprevir inhibits the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral RNA synthesis. wikipedia.orgacs.orgnih.gov This dual-target activity is a novel mechanism of action for this compound. acs.orgnih.gov However, some studies have reported weak or no inhibition of RdRp, suggesting the need for further investigation. biorxiv.orgresearchgate.net Simeprevir did not show significant inhibition of another SARS-CoV-2 protease, the papain-like protease (PLpro). acs.orgnih.gov

Inhibitory Activity of Simeprevir Against SARS-CoV-2 Enzymes In Vitro
Target EnzymeParameterValue (µM)Source
Main Protease (Mpro)IC509.6 ± 2.3 acs.orgnih.govresearchgate.net
Main Protease (Mpro)IC50~10 acs.orgnih.gov
RNA-Dependent RNA Polymerase (RdRp)IC50~5 acs.orgnih.gov
RNA-Dependent RNA Polymerase (RdRp)IC505.5 ± 0.2 acs.orgnih.gov

Modulation of Host Immune Responses

Simeprevir, a Hepatitis C Virus (HCV) NS3/4A protease inhibitor, demonstrates a significant ability to modulate the host's immune response, which complements its direct antiviral activity. acs.orgmedchemexpress.com This immunomodulatory function is primarily centered on restoring innate immune signaling pathways that are disrupted by viral proteins. drugbank.comprobes-drugs.org

Interferon Signaling Pathways

The HCV NS3/4A protease is known to disrupt the host's innate immune system by cleaving key adaptor proteins essential for interferon (IFN) production. drugbank.comnih.govnih.gov Specifically, it targets and cleaves the mitochondrial antiviral-signaling protein (MAVS) and the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing IFN-β (TRIF). drugbank.comprobes-drugs.org This cleavage prevents the activation of Interferon Regulatory Factor 3 (IRF3), which is crucial for the synthesis of type I interferons (IFN-α/β), thereby blocking the establishment of a cellular antiviral state. drugbank.comnih.gov

Simeprevir's inhibition of the NS3/4A protease directly counteracts this viral strategy. drugbank.com By blocking the protease, simeprevir prevents the cleavage of MAVS and TRIF, thus restoring the proper function of these signaling pathways. drugbank.comprobes-drugs.org This restoration allows for the induction of interferon and the subsequent expression of interferon-stimulated genes (ISGs), which play a critical role in controlling viral infections. drugbank.commedsci.org Studies have shown that at concentrations above its antiviral half-maximal effective concentration (EC50), simeprevir can effectively recover these innate immune processes. drugbank.comnih.gov

Interestingly, research has also shown that simeprevir can actively promote the transcription of IFN-β and ISG15, an interferon-stimulated ubiquitin-like protein, further bolstering the innate immune response. nih.gov In studies related to SARS-CoV-2, simeprevir's antiviral effects were linked to the induction of ISG15, a process that was abolished when the JAK-STAT signaling pathway, which operates downstream of interferon receptors, was inhibited. acs.org This suggests that simeprevir's immunomodulatory effects may extend beyond simply reversing viral antagonism of the IFN pathway. acs.orgnih.gov

The clearance of the virus, facilitated by simeprevir, leads to a significant downregulation of innate immune signaling molecules that are chronically activated during infection, such as Retinoic Acid-Inducible Gene I (RIG-I) and Signal Transducer and Activator of Transcription 1 (STAT1). medsci.org This rapid dampening of the over-activated innate immune response is a key aspect of restoring immune homeostasis following viral clearance. medsci.org

Host Protein/PathwayEffect of HCV NS3/4A ProteaseEffect of SimeprevirReference
MAVS (Mitochondrial Antiviral-Signaling protein)Cleavage and inactivationInhibition of cleavage, restoration of signaling drugbank.comprobes-drugs.orgnih.gov
TRIF (TIR-domain-containing adapter-inducing IFN-β)Cleavage and inactivationInhibition of cleavage, restoration of signaling drugbank.comprobes-drugs.orgnih.gov
Interferon (IFN) ProductionImpaired/BlockedRestored and promoted drugbank.comnih.govnih.gov
ISG15 (Interferon-Stimulated Gene 15)-Transcription promoted acs.orgnih.gov
JAK-STAT Pathway-Modulates antiviral effect via this pathway acs.org

Epigenetic Regulations

The interplay between viral infection and host epigenetics is a critical area of study. Viruses like HCV can induce widespread epigenetic changes, altering host gene expression to favor their replication and contribute to long-term disease pathology, such as hepatocellular carcinoma (HCC). researchgate.net These changes can include DNA methylation and histone post-translational modifications. researchgate.net

While direct, extensive research on simeprevir's role in reversing specific epigenetic marks is still developing, its mechanism implies a potential for such effects. By eliminating the virus, simeprevir removes the primary trigger for the host's aberrant epigenetic reprogramming. researchgate.net

Elucidation of Viral Resistance Mechanisms to Simeprevir

Identification and Characterization of Resistance-Associated Substitutions (RASs) in HCV NS3/4A Protease

Amino acid substitutions at several key positions within the HCV NS3/4A protease have been identified as conferring resistance to simeprevir (B1263172). hivclinic.ca These RASs can be broadly categorized into common and less frequent mutations, often with specificity to certain HCV genotypes. tandfonline.com

The most clinically significant RASs for simeprevir are found at positions Q80, R155, and D168 of the NS3 protease. hivclinic.canih.gov

Q80K: This polymorphism is particularly relevant for HCV genotype 1a. mdpi.com It is a naturally occurring variant present in a significant portion of treatment-naïve patients, with prevalence rates of 19-48% in this sub-genotype. mdpi.com The Q80K substitution confers low-level resistance to simeprevir, reducing its susceptibility by approximately 10-fold in vitro. hivclinic.camdpi.com Its presence at baseline is a strong predictor of reduced sustained virologic response (SVR) rates in patients with genotype 1a infection treated with simeprevir-based regimens. mdpi.com This mutation is rarely found in genotype 1b isolates. hivclinic.ca

R155K: This mutation is a common treatment-emergent RAS, primarily in genotype 1a. tandfonline.comdovepress.com It confers a high level of resistance to simeprevir. hivclinic.ca The emergence of R155K is a frequent cause of treatment failure in genotype 1a patients. dovepress.comforumresearch.org In genotype 1b, this mutation is less common as it requires two nucleotide changes. dovepress.com

D168V/A: Substitutions at position D168 are the most common resistance mutations observed in patients failing simeprevir therapy. The D168V mutation is predominantly found in genotype 1b, while D168A is more common in genotype 1a. dovepress.com These mutations confer high-level resistance, with the D168V mutation increasing the 50% effective concentration (EC50) of simeprevir by approximately 2,000-fold. dovepress.com

Common RASPredominant Genotype(s)Level of ResistanceKey Findings
Q80K Genotype 1aLowNaturally occurring polymorphism in 19-48% of GT1a patients; reduces simeprevir susceptibility ~10-fold. hivclinic.camdpi.com
R155K Genotype 1aHighCommon treatment-emergent mutation; a primary cause of treatment failure in GT1a. tandfonline.comdovepress.comforumresearch.org
D168V Genotype 1bHighMost common mutation in GT1b at time of failure; increases EC50 >2,000-fold. tandfonline.comdovepress.com
D168A Genotype 1aHighCommon in GT1a at time of failure. dovepress.com

In addition to the common RASs, several other mutations have been identified, albeit less frequently, that can also reduce simeprevir susceptibility. tandfonline.comnih.gov These include substitutions at positions V36, F43, T54, and A156. tandfonline.comnih.gov

V36M: This mutation has been observed in patients failing treatment, often in combination with other RASs like R155K in genotype 1a. oup.com

F43S: In vitro resistance selection studies have identified F43S as a substitution that can emerge under simeprevir pressure. nih.gov

T54S: This mutation has been detected in patients experiencing virologic failure with first-generation protease inhibitors and shows some level of cross-resistance. oup.comannalsgastro.gr

A156T/V: Substitutions at this position can confer resistance to simeprevir and show cross-resistance with other protease inhibitors like telaprevir. tandfonline.comnih.govannalsgastro.gr

Less Frequent RASPredominant Genotype(s)Key Findings
V36M Genotype 1aOften emerges in combination with R155K. oup.com
F43S Genotype 1a/1bIdentified in in vitro resistance studies. nih.gov
T54S Genotype 1bObserved in patients failing PI therapy. oup.comannalsgastro.gr
A156T/V Genotype 1a/1bConfers resistance and shows cross-resistance with other PIs. tandfonline.comnih.govannalsgastro.gr

Common Mutations (e.g., Q80K, R155K, D168V/A) and Their Genotype Specificity

Molecular Mechanisms Leading to Reduced Inhibitor Binding Affinity

Resistance-associated substitutions reduce the efficacy of simeprevir by altering the conformation of the NS3/4A protease active site, thereby weakening the inhibitor's binding affinity. nih.gov Simeprevir is a macrocyclic, noncovalent inhibitor that binds to the enzyme's active site. drugbank.comtandfonline.com Mutations at key residues can disrupt the critical interactions necessary for stable binding.

For instance, residues R155 and D168 are located near the enzyme's catalytic triad (B1167595) and are crucial for maintaining the structural integrity of the active site. nih.gov A substitution at either of these positions can disrupt a critical salt bridge, leading to a conformational change that hinders simeprevir binding. nih.gov The Q80K mutation, although located further from the catalytic site, is thought to impact the electrostatic network of residues, indirectly affecting the inhibitor's binding. nih.gov These structural alterations mean that a higher concentration of the drug is required to inhibit the mutated enzyme, leading to clinical resistance.

In Vitro Selection and Characterization of Simeprevir-Resistant HCV Strains in Replicon Systems

HCV replicon systems are invaluable tools for studying drug resistance in a controlled laboratory setting. mdpi.com These systems utilize human hepatoma cell lines that contain self-replicating HCV RNA, allowing for the selection and characterization of resistant viral strains. mdpi.comnih.gov

In these studies, replicon-containing cells are cultured in the presence of increasing concentrations of simeprevir. mdpi.com This selective pressure favors the growth of viral variants with mutations that confer resistance. nih.gov Subsequent sequencing of the NS3 protease gene from these resistant colonies allows for the identification of the specific amino acid substitutions responsible for the reduced susceptibility. mdpi.com

Studies using this methodology have successfully identified the key simeprevir RASs, including those at positions D168, R155, A156, Q80, and F43. The D168V/A substitutions were among the most frequently selected in these experiments. dovepress.com Furthermore, these replicon assays are used to quantify the level of resistance conferred by specific mutations by measuring the fold change in the EC50 value compared to the wild-type virus. asm.orgmdpi.com This has confirmed that mutations like D168V and R155K lead to high-level resistance, while Q80K results in low-level resistance. hivclinic.ca

Structural and Computational Analyses of Protease Polymorphisms and Their Impact on Simeprevir Susceptibility

Structural and computational analyses provide detailed insights into how RASs affect the interaction between simeprevir and the NS3/4A protease. Molecular docking and dynamics simulations are used to model the binding of simeprevir to both wild-type and mutant forms of the enzyme. researchgate.netnih.gov

These analyses have revealed that simeprevir binds within the active site pocket, disrupting the catalytic triad (H57, D81, S139) essential for protease function. nih.gov Computational models of mutant proteases show how substitutions can alter the shape and electrostatic properties of the binding pocket. For example, the bulky side chain introduced by the R155K mutation can create steric clashes with the inhibitor, while changes at D168 can disrupt crucial hydrogen bonding networks. nih.gov The Q80K polymorphism, while not in direct contact with simeprevir, can allosterically alter the protein's conformation, leading to a less favorable binding orientation for the drug. nih.gov These computational findings are consistent with in vitro resistance data and provide a molecular basis for the observed loss of simeprevir susceptibility. nih.govnih.gov

Development of Assays for Detecting and Quantifying Resistance-Associated Variants

The clinical relevance of RASs, particularly the Q80K polymorphism for simeprevir, has necessitated the development of sensitive and reliable assays for their detection. mdpi.comasm.org Baseline screening for Q80K in patients with HCV genotype 1a is recommended before initiating simeprevir treatment. eurofins-viracor.comnih.gov

Several molecular techniques are employed for this purpose:

Sanger Sequencing: This traditional method involves PCR amplification of the NS3 region followed by sequencing. It is widely used to detect major viral variants and polymorphisms like Q80K. asm.orgnih.gov

Next-Generation Sequencing (NGS): NGS methods, such as MiSeq, offer higher sensitivity and can detect minority viral populations that may be missed by Sanger sequencing. asm.orgnih.gov This is particularly useful for identifying emerging resistance at low frequencies.

Real-Time PCR-based assays: Allele-specific PCR assays can be designed for the rapid detection of known, common mutations like Q80K.

These assays have been validated for clinical use, demonstrating high accuracy, precision, and sensitivity for detecting Q80K and other relevant RASs from patient plasma samples. asm.orgnih.gov The development of such virologic tools is crucial for personalizing HCV therapy and avoiding the use of ineffective treatment regimens. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of Simeprevir Non Human Studies

In Vitro Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In vitro models are critical for the early assessment of a drug candidate's ADME properties, offering insights into its potential behavior in living organisms.

For simeprevir (B1263172), in vitro studies with human liver microsomes indicated that it primarily undergoes oxidative metabolism mediated by the CYP3A enzyme system, with potential minor contributions from CYP2C8 and CYP2C19. drugbank.comfda.gov Studies in human liver microsomes and hepatocytes demonstrated that the metabolism of simeprevir was low to moderate. tga.gov.au This suggests a degree of stability against rapid breakdown in the liver, which can contribute to a longer half-life. tga.gov.au The primary metabolites identified were formed through oxidation on the macrocyclic or aromatic parts of the molecule. fda.govnih.gov

Table 1: In Vitro Metabolism of Simeprevir

In Vitro System Primary Metabolic Pathway Key Enzymes Involved Metabolic Rate
Human Liver Microsomes Oxidative Metabolism CYP3A (Primary) Low to Moderate
CYP2C8, CYP2C19 (Potential)
Human Hepatocytes Oxidative Metabolism CYP3A and others Low to Moderate

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues and for elimination. Simeprevir is extensively bound to human plasma proteins, at a rate greater than 99.9%. tga.gov.aunih.gov The primary binding protein is albumin, with a lesser affinity for alpha-1-acid glycoprotein. drugbank.comnih.gov This high level of protein binding means that only a very small fraction of the drug in the blood is free to exert its pharmacological effect or be cleared. hres.ca

The blood-to-plasma ratio indicates how a drug distributes between plasma and blood cells. For simeprevir, the blood-to-plasma ratio is approximately 0.66 to 0.7, signifying that the compound is predominantly found in the plasma rather than being sequestered into blood cells. fda.gov

Preclinical Pharmacodynamic Investigations

In Vitro Efficacy in Viral Replicon Systems and Cell-Based Assays

Simeprevir has demonstrated potent and specific inhibitory activity against the hepatitis C virus (HCV) NS3/4A protease in various in vitro systems. In biochemical assays, simeprevir shows inhibitory activity in the nanomolar range against recombinant NS3/4A proteases from a panel of HCV genotypes, including 1a, 1b, 2b, 4a, and 6a. nih.gov However, its activity is reduced against genotype 3 isolates, which is often attributed to the presence of the D168Q polymorphism. nih.gov

The antiviral activity of simeprevir has been extensively characterized using cell-based HCV replicon systems. These systems, which contain autonomously replicating HCV RNA within human hepatoma cell lines (such as Huh7), allow for the determination of the compound's effective concentration (EC). In a genotype 1b replicon system, simeprevir exhibited a median 50% effective concentration (EC50) of 9.4 nM and a 90% effective concentration (EC90) of 19 nM. researchgate.netresearchgate.net For genotype 1a replicons, the EC50 values were in a similar range, with values of 23 nM and 28 nM reported in two different assays. nih.govresearchgate.net The compound's high selectivity is underscored by a selectivity index of approximately 3,600, based on a 50% cytotoxic concentration (CC50) of 33,700 nM in the same cell line. nih.gov The presence of human serum proteins has a minimal effect on simeprevir's activity; a 2.4-fold increase in the EC50 was the largest change observed in the presence of 50% human serum. nih.gov

Phenotypic characterization of clinical isolates using chimeric replicons has further detailed simeprevir's efficacy profile. The median fold change in EC50 for pretreatment genotype 1b isolates was 0.4, indicating high susceptibility. ssxindia.ind-nb.info For genotype 1a isolates, the efficacy is significantly influenced by the presence of the naturally occurring Q80K polymorphism. Genotype 1a isolates without the Q80K mutation had a median fold change of 0.9, whereas those with the Q80K polymorphism showed a median 11-fold reduction in simeprevir activity. ssxindia.ind-nb.info While this represents a limited impact in vitro, the presence of Q80K can facilitate the emergence of other resistance-associated substitutions. ssxindia.in Mutations at other NS3 positions, such as D168V, can confer high-level resistance, reducing simeprevir activity by over 2,000-fold in vitro. nih.gov

Table 1: In Vitro Activity of Simeprevir in HCV Replicon Assays

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction

Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical tool that integrates data from in vitro and preclinical studies to simulate the pharmacokinetic profile of a drug in different species, including humans. pharmaron.com This approach is valuable for predicting drug absorption, distribution, metabolism, and excretion (ADME) and for supporting decisions during drug development. researchgate.net

For simeprevir, PBPK models have been developed to gain a mechanistic understanding of its complex and nonlinear pharmacokinetics, which are influenced by the saturation of both CYP3A4 metabolism and OATP1B-mediated hepatic uptake. nih.govsrce.hr The development of these models often follows a "middle-out" approach, where an initial model is built using preclinical and in vitro data, and is then verified and refined using clinical data. nih.gov

Preclinical data serve as crucial inputs for building these predictive models. Drug-specific parameters derived from systematic preclinical studies—such as tissue partition coefficients, metabolic rates, and transport kinetics—are integrated with system-related parameters like tissue volumes and blood flow rates. nih.govpharmaron.com For simeprevir, preclinical studies in rats indicated a high liver-to-blood concentration ratio of 29:1, suggesting excellent distribution to the target organ. nih.gov This type of preclinical data is essential for parameterizing PBPK models to accurately predict human pharmacokinetics and tissue distribution before first-in-human studies. pharmaron.com These models are subsequently used to predict complex scenarios, such as drug-drug interactions (DDIs) and the impact of genetic polymorphisms on drug exposure. researchgate.netsrce.hr

Table 2: Compound Names Mentioned

Mechanistic Evaluation of Drug Drug Interactions Involving Simeprevir

In Vitro Inhibition and Induction of Drug-Metabolizing Enzymes by Simeprevir (B1263172)

In vitro studies are fundamental in characterizing the potential of a drug to alter the metabolism of other compounds. For simeprevir, these studies have focused on its effects on the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of drugs.

In vitro experiments using human liver microsomes have shown that simeprevir is primarily metabolized by the CYP3A4 enzyme system, with potential minor contributions from CYP2C8 and CYP2C19. europa.eueuropa.eu Consequently, co-administration with moderate or strong inhibitors or inducers of CYP3A4 can significantly alter simeprevir's plasma exposure. europa.eueuropa.eu

Simeprevir itself has been evaluated for its potential to inhibit and induce CYP enzymes. In vitro data indicate that simeprevir does not induce CYP1A2 or CYP3A4. europa.eueuropa.eunatap.orghres.cafda.govfda.gov While simeprevir does not affect hepatic CYP3A4 activity, it does act as a mild inhibitor of intestinal CYP3A4. nih.goveuropa.eunatap.orghres.cafda.gov This intestinal inhibition may lead to increased plasma concentrations of orally administered drugs that are primarily metabolized by CYP3A4. europa.eu

Furthermore, simeprevir has been identified as a mild inhibitor of CYP1A2 in vivo. nih.goveuropa.eunatap.orghres.cafda.gov It is also a moderate inhibitor of CYP2A6 and CYP2C8, and a slight inhibitor of CYP2C19 and CYP3A4/5 at concentrations several-fold higher than clinical Cmax. tga.gov.au Simeprevir does not have a clinically relevant effect on CYP2C9 or CYP2D6 in vivo. europa.eunatap.orghres.cafda.gov

EnzymeEffect of SimeprevirPotency
CYP3A4 (hepatic) No inhibition or inductionN/A
CYP3A4 (intestinal) Mild inhibitionMild
CYP1A2 Mild inhibitionMild
CYP2A6 Moderate inhibitionModerate
CYP2C8 Moderate inhibitionModerate
CYP2C19 Slight inhibitionSlight
CYP2D6 No effectN/A
CYP2C9 No effectN/A

Modulation of Drug Transporters by Simeprevir (In Vitro and Mechanistic In Vivo)

In addition to its effects on metabolic enzymes, simeprevir interacts with several drug transporters, which can influence the absorption, distribution, and excretion of both simeprevir and co-administered drugs.

Simeprevir is a substrate for the hepatic uptake transporters OATP1B1/3 and OATP2B1. europa.eueuropa.eunatap.orgfda.gov This means that inhibitors of these transporters can increase simeprevir's plasma concentrations. europa.eu Physiologically based pharmacokinetic (PBPK) modeling suggests that saturation of hepatic uptake by OATP1B1/3 contributes to the nonlinear pharmacokinetics of simeprevir. nih.gov

Importantly, simeprevir is also an inhibitor of OATP1B1/3. nih.goveuropa.eunatap.orghres.cafda.gov This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of these transporters, such as certain statins. nih.govresearchgate.net Clinical studies have indeed shown that simeprevir can increase the exposure of rosuvastatin, a known OATP1B1/3 substrate. nih.gov

Simeprevir interacts with several efflux transporters. It is a substrate for P-glycoprotein (P-gp), MRP2, and BCRP. europa.eueuropa.eunatap.orgfda.gov This was indicated in in vitro experiments with human Caco-2 cells, which showed simeprevir is a P-gp substrate. europa.eueuropa.eu

Simeprevir also acts as an inhibitor of several key efflux transporters, including P-gp (also known as MDR1), MRP2, BCRP, and the Bile Salt Export Pump (BSEP). europa.eueuropa.eunatap.orghres.cafda.govtranslated.net The inhibition of P-gp and BCRP can lead to increased concentrations of co-administered drugs that are substrates for these transporters. nih.gov For instance, clinical studies have demonstrated increased concentrations of digoxin (B3395198) (a P-gp substrate) when co-administered with simeprevir. nih.gov The inhibition of MRP2, along with OATP1B1, is thought to contribute to the elevations in bilirubin (B190676) observed in some patients treated with simeprevir. natap.orghres.caresearchgate.net

TransporterSimeprevir as a SubstrateSimeprevir as an Inhibitor
OATP1B1/3 YesYes
OATP2B1 YesNo data
P-glycoprotein (P-gp/MDR1) YesYes
MRP2 YesYes
BCRP YesYes
BSEP No dataYes
NTCP No dataYes

Simeprevir is an inhibitor of the sodium taurocholate co-transporting polypeptide (NTCP), a key transporter responsible for the uptake of bile acids into hepatocytes. europa.eueuropa.eunatap.orgfda.gov NTCP, encoded by the SLC10A1 gene, is also the functional receptor for the hepatitis B and D viruses. elifesciences.orgunige.chgenecards.orgresearchgate.net By inhibiting NTCP, simeprevir can interfere with bile acid homeostasis.

Efflux Transporters (e.g., P-glycoprotein, MRP2, BCRP, BSEP)

Mechanistic Assessment of Potential Interactions with Co-Administered Compounds in Preclinical Models

Preclinical studies in animal models and in vitro systems are crucial for predicting and understanding potential drug-drug interactions. For simeprevir, these studies have been instrumental in elucidating the mechanisms behind its interaction profile.

In vitro studies using single transfected cell lines and hepatocytes from rats and humans helped to identify the various membrane transporters involved in the absorption and disposition of simeprevir. These studies confirmed that simeprevir is a substrate for uptake transporters like OATP1B1/3 and OATP2B1, and efflux pumps such as P-gp, MRP2, and BCRP. They also established simeprevir as an inhibitor of OATP1B1, NTCP, P-gp, MRP2, and BSEP.

Physiologically based pharmacokinetic (PBPK) modeling has been a valuable tool in mechanistically understanding simeprevir's nonlinear pharmacokinetics and drug-drug interactions. nih.gov By simulating interactions with known inhibitors and inducers of CYP3A4 and OATP1B1/3, such as ritonavir (B1064), erythromycin (B1671065), efavirenz (B1671121), cyclosporine, and rifampicin, these models have confirmed the dual role of CYP3A4 metabolism and OATP1B1/3-mediated hepatic uptake saturation in simeprevir's disposition. nih.govnih.gov These preclinical assessments provide a mechanistic basis for the clinically observed drug-drug interactions involving simeprevir.

Prediction of Drug-Drug Interaction Potential using In Vitro to In Vivo Extrapolation and Computational Models

The prediction of drug-drug interactions (DDIs) for the hepatitis C virus (HCV) NS3/4A protease inhibitor simeprevir is a critical component of its development and safe clinical use. Given that simeprevir is a substrate and inhibitor of various enzymes and transporters, computational modeling and in vitro to in vivo extrapolation (IVIVE) have proven to be invaluable tools in forecasting its DDI potential. nih.govnih.gov These methodologies integrate data from preclinical studies to simulate clinical scenarios, thereby guiding clinical trial design and informing regulatory decisions. researchgate.netbioivt.com

Physiologically-based pharmacokinetic (PBPK) modeling, a sophisticated computational approach, has been instrumental in understanding the complex pharmacokinetics of simeprevir. researchgate.netepa.gov These models incorporate physiological parameters, drug-specific properties, and in vitro data to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. researchgate.netmdpi.com For simeprevir, PBPK models have been successfully developed to elucidate its nonlinear pharmacokinetics, which are attributed to the saturation of both the primary metabolic enzyme, cytochrome P450 3A4 (CYP3A4), and the hepatic uptake transporters, organic anion-transporting polypeptides (OATP) 1B1/3. epa.govnih.gov

Detailed Research Findings

Research utilizing PBPK modeling has provided quantitative predictions of DDIs where simeprevir acts as a victim drug. By simulating interactions with known CYP3A4 inhibitors of varying strengths, such as ritonavir (strong) and erythromycin (moderate), and inducers like efavirenz (moderate), the significant role of CYP3A4 in simeprevir's metabolism was confirmed. epa.gov Furthermore, interaction studies with cyclosporine, an inhibitor of OATP, highlighted the importance of this transporter in the hepatic uptake of simeprevir. epa.gov The models demonstrated that the interplay between the saturation of gut and liver metabolism by CYP3A4 and the saturation of hepatic uptake by OATP1B1/3 is responsible for the observed nonlinear pharmacokinetics of simeprevir. epa.gov

PBPK models have also been employed to predict DDIs where simeprevir is the perpetrator drug. In vitro studies indicated that simeprevir can inhibit intestinal CYP3A, CYP1A2, and several transporters including P-glycoprotein (P-gp), MRP2, BSEP, and OATP1B1. nih.govfda.gov These findings were used to develop PBPK models that could quantitatively describe the increase in exposure of co-administered drugs. nih.gov For instance, a PBPK model estimated the unbound inhibitory constant (Ki) of simeprevir against CYP3A4 to be 2.89 μM, based on DDI studies with midazolam. nih.gov The model was further refined using data from interactions with atorvastatin, a dual substrate of CYP3A4 and OATP1B, to estimate the unbound Ki against OATP1B to be 0.00347 μM. nih.gov

The predictive power of these models extends to understanding the impact of simeprevir on endogenous biomarkers. For example, PBPK modeling coupled with Monte Carlo simulations was used to analyze the effect of simeprevir on blood levels of coproporphyrin-I (CP-I), an endogenous biomarker for OATP1B activity. nih.goveventscribe.net The simulations successfully replicated the observed clinical relationship between simeprevir concentrations and increased CP-I levels, even accounting for the variability in hepatic CYP3A4 and OATP1B expression in HCV-infected patients with liver fibrosis. nih.goveventscribe.net

The table below summarizes key parameters and findings from PBPK modeling studies of simeprevir.

Parameter / FindingValue / ObservationSource(s)
Primary Metabolic Enzyme CYP3A4 nih.govepa.gov
Primary Hepatic Uptake Transporters OATP1B1/3 epa.govnih.gov
Mechanism of Nonlinear Pharmacokinetics Saturation of CYP3A4 metabolism and OATP1B1/3 hepatic uptake epa.govnih.gov
Predicted Unbound Ki vs. CYP3A4 2.89 μM nih.gov
Predicted Unbound Ki vs. OATP1B 0.00347 μM nih.gov
Inhibited Transporters (In Vitro) P-gp, MRP2, BSEP, OATP1B1 nih.govfda.gov
Inhibited Enzymes (In Vitro) Mild inhibitor of intestinal CYP3A and CYP1A2 nih.govfda.gov

The use of IVIVE and computational modeling provides a mechanistic framework for understanding and predicting the complex DDI profile of simeprevir. epa.govnih.gov These approaches are not only crucial for drug development but also for providing guidance on the safe and effective use of simeprevir in combination with other medications. ucsf.educriver.com

Emerging Research Applications and Future Directions for Simeprevir and Its Deuterated Forms

Development of Novel Deuterated Analogs for Specific Research Questions

The strategic replacement of hydrogen with deuterium (B1214612), a stable isotope of hydrogen, in drug molecules is a recognized approach in medicinal chemistry to modulate pharmacokinetic properties. acs.orgunibestpharm.com This process, known as deuteration, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, potentially slowing down metabolic processes and improving drug stability. acs.org While specific research on novel deuterated analogs of simeprevir (B1263172) beyond Simeprevir-d3 is not extensively detailed in the public domain, the principles of deuteration offer a clear path for future investigations.

Furthermore, creating a panel of deuterated simeprevir analogs could help in elucidating the structure-activity relationship (SAR) in greater detail. By observing how deuteration at different positions affects the drug's binding affinity to its target, the HCV NS3/4A protease, and its off-target activities, researchers can gain a more nuanced understanding of the molecular interactions that govern its efficacy and potential side effects. This knowledge is invaluable for the rational design of next-generation antiviral agents with improved therapeutic profiles.

Integration of this compound in Advanced Bioanalytical Techniques (e.g., high-throughput screening)

This compound, a deuterated form of simeprevir, serves as a critical internal standard in advanced bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. asm.org These methods are essential for the accurate quantification of simeprevir in biological matrices such as plasma. asm.orgmedcraveonline.com The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis because it closely mimics the physicochemical properties of the analyte (simeprevir) during sample extraction, chromatography, and ionization, thus correcting for any variability in these steps and ensuring high precision and accuracy. medcraveonline.comresearchgate.net

In the context of high-throughput screening (HTS), where large numbers of compounds are rapidly evaluated, robust and reliable analytical methods are paramount. bioascent.commedchemexpress.com While this compound's primary role is in quantitative analysis rather than as a screening compound itself, its application is integral to the drug discovery and development process that often begins with HTS. For instance, during lead optimization, where analogs of a hit compound are synthesized and tested, LC-MS/MS methods utilizing this compound would be employed to determine the pharmacokinetic profiles of these new chemical entities. This allows for the rapid assessment of how structural modifications impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The integration of this compound in these advanced bioanalytical workflows enables researchers to make data-driven decisions more efficiently, accelerating the identification of promising drug candidates. The precision afforded by using a deuterated internal standard is crucial for establishing clear structure-activity relationships and for selecting compounds with the most favorable pharmacokinetic characteristics to move forward in the development pipeline.

Application of this compound in Proteomics and Target Engagement Studies

The field of chemical proteomics aims to elucidate the interactions of small molecules with proteins on a proteome-wide scale, providing crucial insights into a drug's mechanism of action and potential off-target effects. lunenfeld.caelifesciences.org While direct evidence of this compound being used as a probe in chemoproteomics studies is not prominent, its role as a stable isotope-labeled internal standard is foundational to the quantitative mass spectrometry techniques that underpin this research.

Target engagement studies are critical for confirming that a drug is interacting with its intended target within a complex biological system. unito.itelifesciences.org Techniques like thermal proteome profiling (TPP) and cellular thermal shift assays (CETSA) are powerful methods to assess target engagement. elifesciences.org These approaches rely on the principle that a protein's thermal stability is altered upon ligand binding. Quantitative proteomics, often employing tandem mass tags (TMT) and requiring precise internal standards, is then used to measure these changes in protein stability across the proteome. elifesciences.org

Hypothetically, this compound could be instrumental in target engagement studies in several ways. In competitive binding assays, unlabeled simeprevir would be used to compete with a chemical probe that binds to the NS3/4A protease. The displacement of the probe would be quantified by mass spectrometry, with this compound serving as an internal standard for the accurate measurement of the probe or other reporter molecules. Furthermore, in studies aiming to quantify the absolute abundance of the NS3/4A protease target in different tissues or cell lines, this compound could be used in conjunction with a stable isotope-labeled peptide standard corresponding to a fragment of the target protein.

Elucidation of Residual Molecular Mechanisms of Simeprevir Activity

Research has shown that simeprevir can also up-regulate the expression of key components of the innate immune response, such as interferon-beta (IFN-beta) and the interferon-stimulated gene 15 (ISG15). tandfonline.com These are pathways that viruses often suppress to evade the host's immune system. tandfonline.com The precise molecular interactions through which simeprevir mediates these effects are an area of ongoing investigation.

Contribution of Simeprevir Research to Antiviral Drug Discovery and Development Methodologies

The discovery and development of simeprevir have made significant contributions to the methodologies used in antiviral drug discovery. The journey from initial hit to an approved drug involved a sophisticated, multi-pronged approach that has served as a model for subsequent antiviral development programs. acs.orgnih.gov

A key aspect of the simeprevir research program was the extensive use of structure-based drug design. acs.org Researchers utilized X-ray crystallography to visualize how early inhibitor candidates bound to the HCV NS3 protease active site. This structural information guided the medicinal chemistry effort, allowing for the rational design of more potent and selective inhibitors. The development of simeprevir, a macrocyclic inhibitor, showcased the potential of this structural class to achieve high affinity and specificity for viral proteases. drugbank.com

Furthermore, the simeprevir development program integrated a comprehensive panel of in vitro and in vivo assays to evaluate not only antiviral potency but also pharmacokinetic properties and potential liabilities. This included the use of the HCV replicon system, a cell-based assay that allows for the study of viral replication in a controlled laboratory setting. acs.org The insights gained from these studies, for instance, on the impact of polymorphisms like Q80K on simeprevir susceptibility, have underscored the importance of considering viral genetics in drug development and personalized medicine. mdpi.comresearchgate.net The methodologies refined during simeprevir's development have influenced the broader field of antiviral drug discovery, emphasizing the power of combining structural biology, computational chemistry, and robust biological assays to accelerate the creation of novel therapeutics.

Investigating Broader Antiviral Spectrum Beyond HCV (e.g., SARS-CoV-2)

The emergence of new viral threats, such as SARS-CoV-2, has spurred significant efforts in drug repurposing, where existing approved drugs are screened for activity against new pathogens. Simeprevir has been one of the many compounds investigated for its potential to inhibit SARS-CoV-2 replication. acs.orgnih.gov

Initial studies suggested that simeprevir could inhibit the SARS-CoV-2 main protease (Mpro), an enzyme that, like the HCV NS3/4A protease, is critical for viral polyprotein processing. tandfonline.comacs.org Some research indicated that simeprevir might also inhibit the viral RNA-dependent RNA polymerase (RdRp) and modulate host immune responses. acs.orgnih.gov These findings highlighted simeprevir as a potential lead compound for the development of broad-spectrum antiviral agents.

However, subsequent research has yielded mixed results, with some studies showing that the concentrations of simeprevir required to inhibit SARS-CoV-2 in cell culture may be difficult to achieve in humans. researchgate.net For instance, one study reported a half-maximal effective concentration (EC50) of 1.41 µM in Vero E6 cells, while another noted a lack of in vivo efficacy in a mouse model. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for Simeprevir-d3 to ensure isotopic purity and chemical stability?

  • Methodological Answer:

  • Synthesis Design: Use deuterated precursors (e.g., D₂O or deuterated solvents) under controlled reaction conditions to minimize isotopic exchange. Optimize reaction time and temperature to balance yield and isotopic integrity .

  • Purification: Employ preparative HPLC with deuterium-compatible mobile phases to isolate this compound. Confirm isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

  • Stability Testing: Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to assess degradation pathways. Monitor deuterium retention using high-resolution MS .

    • Table 1: Analytical Techniques for Isotopic Validation
TechniqueParametersPurpose
LC-MS/MSCollision energy: 10–30 eVQuantify deuterium incorporation
¹H/²H NMR600 MHz, DMSO-d₆ solventConfirm positional isotopic labeling
FTIR4000–400 cm⁻¹ rangeDetect functional group stability

Q. How can researchers validate the isotopic incorporation efficiency of deuterium in this compound using spectroscopic and chromatographic methods?

  • Methodological Answer:

  • Quantitative NMR (qNMR): Compare ¹H and ²H signal integrals to calculate deuterium incorporation ratios. Use internal standards (e.g., tetramethylsilane) for calibration .
  • High-Resolution Mass Spectrometry (HRMS): Measure exact mass differences between Simeprevir and this compound. Isotopic peaks should align with theoretical values (e.g., +3 Da for three deuterium atoms) .
  • Isotopic Dilution Assay: Spike non-deuterated Simeprevir into this compound samples to assess cross-contamination. Use LC-MS to quantify deviations .

Advanced Research Questions

Q. In comparative pharmacokinetic (PK) studies between Simeprevir and this compound, what statistical models are most appropriate for analyzing deuterium-related metabolic stability differences?

  • Methodological Answer:

  • Non-Compartmental Analysis (NCA): Calculate AUC₀–∞, Cₘₐₓ, and t₁/₂ for both compounds. Use paired t-tests or ANOVA to compare parameters, adjusting for inter-subject variability .
  • Compartmental Modeling: Apply a two-compartment model with first-order elimination. Incorporate deuterium effects as covariates (e.g., altered clearance rates) using software like NONMEM or Monolix .
  • Bayesian Hierarchical Models: Account for sparse sampling in preclinical studies by pooling data across species (e.g., rat, dog) to estimate deuterium’s impact on metabolic half-life .

Q. How should researchers address discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?

  • Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., liver microsome concentrations, incubation times) to minimize variability. Cross-validate findings using orthogonal methods (e.g., hepatocyte assays vs. in vivo PK) .
  • Data Triangulation: Combine LC-MS metabolite profiling with enzyme inhibition studies (e.g., CYP3A4/5 inhibitors) to identify conflicting pathways. Use pathway analysis tools (e.g., MetaboAnalyst) to reconcile differences .
  • Ethical Reporting: Clearly document limitations in model systems (e.g., species-specific enzyme expression) and avoid overgeneralizing results. Reference prior contradictory studies in the discussion .

Q. What strategies can mitigate deuterium isotope effects (IEs) in this compound during long-term stability studies?

  • Methodological Answer:

  • Accelerated Stability Protocols: Store samples under argon at −80°C to minimize isotopic exchange. Use amber vials to prevent photodegradation .
  • Kinetic Isotope Effect (KIE) Analysis: Measure reaction rates (k₁/k₂) for deuterated vs. non-deuterated compounds in simulated biological matrices (e.g., plasma, liver homogenate). Adjust formulation buffers (e.g., pH 7.4) to stabilize deuterium bonds .
  • Computational Modeling: Predict IEs using density functional theory (DFT) to identify vulnerable deuterium positions. Optimize molecular geometry to reduce steric strain .

Data Contradiction and Reproducibility

Q. How can researchers resolve conflicting reports on this compound’s cytochrome P450 inhibition potency?

  • Methodological Answer:

  • Meta-Analysis: Aggregate data from peer-reviewed studies using PRISMA guidelines. Stratify results by assay type (e.g., recombinant enzymes vs. human liver microsomes) and apply random-effects models to quantify heterogeneity .
  • Dose-Response Reassessment: Perform IC₅₀ experiments with standardized substrate concentrations (e.g., 1 μM midazolam for CYP3A4). Validate results across independent labs using blinded samples .
  • Mechanistic Studies: Use CRISPR-edited hepatocyte models to isolate CYP isoforms. Correlate inhibition data with this compound’s binding affinity via surface plasmon resonance (SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.